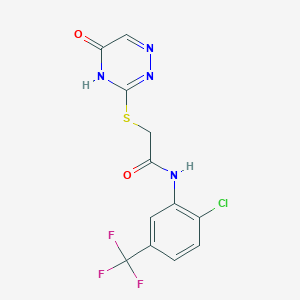

C12H8ClF3N4O2S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula “C12H8ClF3N4O2S” is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

Biology: In biological research, “C12H8ClF3N4O2S” may be used to study enzyme interactions and metabolic pathways.

Industry: In industrial applications, “this compound” can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

The compound C12H8ClF3N4O2S, also known as Clomifene, primarily targets the estrogen receptors in various tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It acts as a selective estrogen receptor modulator (SERM), meaning it can have both estrogenic and anti-estrogenic properties depending on the target tissue .

Mode of Action

Clomifene interacts with its targets by competing with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors . It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomifene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The biochemical pathways affected by Clomifene primarily involve the hypothalamic-pituitary-ovarian axis and the regulation of the menstrual cycle . By blocking estrogen receptors in the hypothalamus, Clomifene interrupts the normal feedback mechanism and leads to an increase in the release of pituitary gonadotropins, which in turn stimulate the growth and maturation of ovarian follicles .

Result of Action

The molecular and cellular effects of Clomifene’s action result in the stimulation of ovulation. By increasing the release of pituitary gonadotropins, Clomifene promotes the growth and maturation of ovarian follicles . This leads to an increase in the circulating level of estradiol, which can trigger ovulation .

Action Environment

The action, efficacy, and stability of Clomifene, like many other compounds, can be influenced by various environmental factors. For instance, factors such as light, temperature, soil water, soil fertility, and salinity can affect the accumulation of secondary metabolites in plants While these factors may not directly apply to Clomifene, they illustrate the potential impact of environmental conditions on the action of chemical compounds

Safety and Hazards

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

For a specific compound, you can refer to scientific literature or databases. Google Scholar and PubMed are good starting points for finding relevant papers. Always ensure to read and analyze the methodology and findings of each paper carefully.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “C12H8ClF3N4O2S” typically involves multiple steps, starting from simpler organic molecules. The process may include halogenation, nitration, and sulfonation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

C12H8ClF3N4O2: A similar compound with a slightly different molecular structure.

C12H8ClF3N4O2S2: A compound with an additional sulfur atom.

Uniqueness: The presence of specific functional groups, such as the trifluoromethyl group and the sulfonamide moiety, makes “C12H8ClF3N4O2S” unique

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF3N4O2S/c13-7-2-1-6(12(14,15)16)3-8(7)18-10(22)5-23-11-19-9(21)4-17-20-11/h1-4H,5H2,(H,18,22)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJZDYGUVVVMIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=CC(=O)N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF3N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

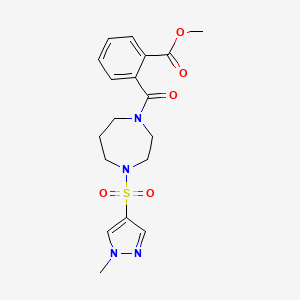

![3-(4-BROMOPHENYL)-8-[(2-CHLOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2405811.png)

![3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2405812.png)

![2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-ol](/img/structure/B2405813.png)

![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]oxy}-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2405823.png)

![2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2405825.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2405829.png)